N-(7H-purin-6-yl)furan-2-carboxamide
Description
Overview of Purine-Based Chemical Entities
Purines are fundamental heterocyclic aromatic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.org Their significance is deeply rooted in biochemistry, as they form the core structure of essential biomolecules. Adenine (B156593) and guanine, two of the four primary nucleobases in DNA and RNA, are purine (B94841) derivatives. rsc.org Beyond their genetic role, purines are critical for cellular metabolism and signaling. They are key components of energy carriers like adenosine (B11128) triphosphate (ATP), coenzymes (e.g., NAD), and intracellular signaling molecules. rsc.org
The biological ubiquity of purines has made their synthetic analogs, or purine derivatives, a highly valuable class of compounds in medicinal chemistry. rsc.orgresearchgate.net By mimicking natural purines, these analogs can act as antimetabolites, interfering with processes like DNA replication. wikipedia.org This mechanism is the basis for their use in treating cancer and viral diseases. wikipedia.orgpharmaguideline.com Furthermore, purine analogs have been developed as immunosuppressants and anti-inflammatory agents, highlighting the scaffold's versatility. researchgate.netwikipedia.org The development of purine-based compounds continues to be a major focus in the search for treatments for a wide array of challenging medical conditions. researchgate.net
Table 1: Examples of Biologically Active Purine Analogs
| Compound Name | Class | Biological Significance |
|---|---|---|
| Mercaptopurine | Thiopurine | Used in cancer therapy to interfere with DNA synthesis. wikipedia.orgpharmaguideline.com |
| Azathioprine | Thiopurine | An immunosuppressive drug used to prevent organ transplant rejection. wikipedia.org |
| Cladribine | Adenosine Analog | Used in the treatment of hairy cell leukemia. wikipedia.org |
| Fludarabine | Nucleotide Analog | Inhibits DNA polymerases and is used in cancer treatment. wikipedia.org |
Significance of Furan-2-carboxamide Scaffolds in Medicinal Chemistry
The furan-2-carboxamide scaffold is another structure of considerable interest in medicinal chemistry. It features a five-membered aromatic furan (B31954) ring attached to a carboxamide group (-CONH-). This arrangement provides a combination of features conducive to biological activity. The furan ring can engage in various non-covalent interactions, while the carboxamide group is an excellent hydrogen bond donor and acceptor.
This structural versatility allows furan-2-carboxamide derivatives to bind effectively to diverse biological targets. researchgate.net Consequently, this scaffold is present in compounds developed for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netmdpi.comijabbr.com For instance, certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents, which can induce mitotic arrest in cancer cells, leading to apoptosis. nih.gov Others have shown potential as inhibitors of the SARS-CoV-2 main protease, indicating antiviral applications. nih.gov The adaptability and proven bioactivity of this scaffold make it a valuable component in the design of new therapeutic molecules. ijabbr.com
Table 2: Examples of Furan-2-Carboxamide Derivatives and Their Activities
| Derivative Class | Investigated Activity | Key Finding |
|---|---|---|
| Carbamothioyl-furan-2-carboxamide | Anticancer / Antimicrobial | Showed significant activity against various cancer cell lines and microbial strains. mdpi.com |
| Substituted Furan-2-carboxamide | Microtubule Stabilizing Agent | A novel derivative was found to induce mitotic arrest and apoptosis in cancer cells. nih.gov |
Hypothesized Synergistic Potential of Purine-Furan Hybrid Structures
The creation of hybrid molecules that covalently link two distinct pharmacophores is a rational drug design strategy. nih.gov In the case of N-(7H-purin-6-yl)furan-2-carboxamide, the goal is to leverage the biological relevance of both the purine and furan-2-carboxamide moieties to achieve a synergistic effect or a novel pharmacological profile. mdpi.comresearchgate.net
The underlying hypothesis is that the hybrid compound may exhibit enhanced efficacy or a different mechanism of action compared to its individual components. The purine portion could mimic endogenous nucleosides to interact with enzymes or receptors involved in nucleic acid metabolism or purinergic signaling. nih.govmcmaster.ca Simultaneously, the furan-2-carboxamide part could provide additional binding interactions, potentially improving target affinity, selectivity, or pharmacokinetic properties. This dual-action potential could overcome drug resistance mechanisms or lead to improved therapeutic outcomes. nih.gov The combination of a purine nucleus with other chemical fragments has been successfully used to create potent inhibitors of protein kinases and angiogenesis, demonstrating the power of this synergistic approach in cancer therapy. mdpi.comnih.gov
Academic Research Trajectory and Unexplored Avenues for this compound
Despite its synthesis being documented decades ago, this compound has not been the subject of extensive, specific biological investigation. The academic research trajectory for this particular molecule is sparse, with most related studies focusing on more complex derivatives or analogs. For example, research has been published on N-(purin-6-yl)aminopolymethylene carboxylic acids and N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)sulfonamide derivatives, which have shown promise as cytotoxic and anti-angiogenic agents, respectively. nih.govnih.gov Similarly, the well-known cytokinin Kinetin is a purine with a furan-containing side chain, N-[(furan-2-yl)methyl]-7H-purin-6-amine, but it is structurally different from the amide-linked compound . molport.com
The lack of focused research on this compound presents numerous unexplored avenues. Based on the established activities of its parent scaffolds, several research directions can be proposed:
Anticancer Evaluation: A comprehensive screening against a panel of human cancer cell lines is a logical first step to determine its antiproliferative potential. nih.gov Subsequent studies could investigate its mechanism of action, such as inhibition of DNA synthesis or protein kinases. mdpi.com
Antimicrobial and Antiviral Screening: Given the known antimicrobial and antiviral properties of both purine and furan derivatives, testing this hybrid compound against a range of bacterial, fungal, and viral pathogens is warranted. mdpi.comnih.govresearchgate.net
Enzyme Inhibition Assays: The compound could be tested for inhibitory activity against key enzymes relevant to disease, such as protein kinases, polymerases, or proteases. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related analogs, with systematic modifications to both the purine and furan rings, would be essential to optimize potency and selectivity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Adenine |
| Allopurinol |
| Azathioprine |
| Cladribine |
| Fludarabine |
| Guanine |
| Kinetin (N-[(furan-2-yl)methyl]-7H-purin-6-amine) |
| Mercaptopurine |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide |
Structure
3D Structure
Properties
CAS No. |
65316-39-4 |
|---|---|
Molecular Formula |
C10H7N5O2 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N-(7H-purin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H7N5O2/c16-10(6-2-1-3-17-6)15-9-7-8(12-4-11-7)13-5-14-9/h1-5H,(H2,11,12,13,14,15,16) |
InChI Key |
ZJIIXWGMVBZOMI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 7h Purin 6 Yl Furan 2 Carboxamide Analogues
Strategic Approaches for Purine (B94841) Core Functionalization
Functionalization of the purine core, particularly at the C6 position, is a cornerstone for creating analogues of N-(7H-purin-6-yl)furan-2-carboxamide. This typically begins with a readily available purine precursor, which is then chemically modified to introduce the desired functionalities.
The most common precursor for the synthesis of 6-substituted purines is 6-chloropurine (B14466). The chlorine atom at the C6 position is a versatile leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, which are essential for forming the final carboxamide linkage. For instance, reacting 6-chloropurine with omega-amino acids in an aqueous sodium carbonate solution can yield N-(purin-6-yl)amino acids. nih.gov
Modern synthetic chemistry has expanded the toolkit for purine functionalization beyond traditional SNAr reactions. Advanced cross-coupling methods, such as photoredox/nickel dual catalysis, enable the direct installation of alkyl groups onto the purine nucleobase, a transformation that is challenging with conventional methods. nih.gov This late-stage functionalization is highly valuable as it allows for the diversification of complex molecules, potentially reducing the number of steps in a synthetic sequence. nih.gov
Furthermore, regioselective alkylation methods have been developed to control substitutions at the N7 and N9 positions of the purine ring. nih.gov For example, using N-trimethylsilylated purines with a tert-alkyl halide and a catalyst like SnCl4 can lead to the direct and regioselective introduction of tert-alkyl groups at the N7 position. nih.gov
Table 1: Selected Synthetic Methods for 6-Substituted Purines
| Precursor | Reagent/Catalyst | Reaction Type | Product Type | Reference |
| 6-Chloropurine | Amino acids / Na₂CO₃ | Nucleophilic Aromatic Substitution | N-(purin-6-yl)amino acids | nih.gov |
| 6-Chloropurine Nucleoside | Alkyl Bromides / Ir-photocatalyst, Ni-catalyst | Photoredox/Nickel Dual Cross-Coupling | C6-Alkyl Purine Nucleosides | nih.gov |
| 6-Substituted Purine | tert-Alkyl Halide / SnCl₄ | N7-Regioselective Alkylation | 7-(tert-alkyl)-6-substituted purine | nih.gov |
| 6-Halopurine | Amines / Base | Nucleophilic Aromatic Substitution | 6-Aminopurine derivatives | nih.govacs.org |
Amidation Reactions for Carboxamide Formation
The formation of the amide bond in this compound involves the acylation of the 6-amino group of adenine (B156593) (6-aminopurine) with an activated furan-2-carboxylic acid derivative. This is a specific application of the broader field of amide bond synthesis, a fundamental reaction in organic and medicinal chemistry. hepatochem.com
The process typically requires the "activation" of the carboxylic acid to make it more reactive towards the amine. hepatochem.com This can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, an active ester, or by using a coupling reagent in situ. For example, furan-2-carboxylic acid can be converted to furan-2-carbonyl chloride (furoyl chloride) using thionyl chloride (SOCl₂). rsc.org This highly reactive acyl chloride can then react with 6-aminopurine in the presence of a base to form the desired amide.
Alternatively, a wide array of coupling reagents can facilitate this transformation directly from the carboxylic acid and amine without isolating a reactive intermediate. nih.gov These reagents are designed to minimize side reactions and preserve sensitive functional groups elsewhere in the molecules. hepatochem.com
Synthetic Routes for Furan-2-carboxamide Moiety Integration
The integration of the furan-2-carboxamide moiety is achieved through the formation of an amide bond between the purine's amino group and furan-2-carboxylic acid. The choice of method depends on the scale, desired purity, and the presence of other functional groups.
Direct coupling methodologies involve the use of reagents that facilitate the condensation of a carboxylic acid and an amine by removing a molecule of water. ucl.ac.uk These methods are widely used due to their mild conditions and high functional group tolerance. hepatochem.com
Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govorientjchem.org The reaction of a carboxylic acid with EDC in the presence of HOBt forms a reactive HOBt ester, which is then attacked by the amine. nih.gov DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). hepatochem.com
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields in significantly shorter reaction times. rsc.orgresearchgate.net
Table 2: Common Reagents for Direct Amide Coupling
| Reagent Class | Examples | Additives | General Conditions | Reference |
| Carbodiimides | EDC, DCC | HOBt, DMAP | Room temperature, various solvents (DCM, DMF) | nih.govorientjchem.org |
| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA) | Room temperature, aprotic solvents | hepatochem.com |
| Aminium/Uronium Salts | HATU, HBTU | Base (e.g., DIPEA, Et₃N) | Room temperature, aprotic solvents | nih.govucl.ac.uk |
| Imidazolium-based | CDI (1,1'-Carbonyldiimidazole) | None required | Mild heating (e.g., 45 °C in THF) | nih.gov |
Diversity-Oriented Synthesis of Furan-2-carboxamides
Diversity-oriented synthesis (DOS) is a strategy used to rapidly generate libraries of structurally diverse small molecules. nih.govresearchgate.netnih.gov In the context of furan-2-carboxamides, this approach involves systematically varying the components coupled to a central furan-2-carboxamide scaffold. nih.gov
One common DOS strategy starts by activating furan-2-carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The resulting activated intermediate can then be reacted with a variety of linkers and building blocks. For example, coupling with different hydrazides, anilines, or other amines allows for the exploration of the chemical space around the core structure. nih.govresearchgate.net This modular approach is highly efficient for creating a large number of analogues for screening purposes, such as in the search for new bioactive compounds. nih.govnih.govnih.gov
Table 3: Example of Diversity-Oriented Synthesis of Furan-2-Carboxamides
| Furan-2-Carboxylic Acid Derivative | Coupling Partner | Resulting Moiety | Reference |
| Activated Furoic Acid | t-butylcarbazate | N-acylcarbohydrazide | nih.govresearchgate.net |
| Activated Furoic Acid | Various Anilines | N-aryl furan-2-carboxamide | nih.gov |
| Activated Furoic Acid | Diamine Linkers | Bis-amide structures | nih.gov |
Multicomponent Reaction Strategies for Analogues
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. tcichemicals.comfrontiersin.org This approach offers significant advantages in terms of step economy, time, and resource efficiency, making it ideal for generating molecular complexity and diverse compound libraries. frontiersin.orgnih.gov
For the synthesis of this compound analogues, the Ugi four-component reaction (Ugi-4CR) is a particularly relevant and powerful tool. researchgate.net In a notable example, a library of purine-substituted N-acyl-α-carboxamides was prepared using 2-amino-6-chloropurine (B14584) as the amine component. researchgate.net This amine was combined with various aldehydes, carboxylic acids, and isocyanides in a one-pot reaction to afford a diverse set of multisubstituted purine analogues in good to excellent yields. researchgate.net This strategy allows for rapid variation at four different positions of the final molecule, providing a powerful method for creating structural diversity around the purine core. researchgate.net
Other MCRs, such as the Biginelli and Hantzsch reactions, are well-established for the synthesis of other heterocyclic systems and have been applied to the synthesis of nucleoside analogues, demonstrating the potential of MCRs in this area of chemistry. tcichemicals.comnih.gov
Table 4: Ugi Four-Component Reaction for Purine Analogue Synthesis
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Type | Reference |
| 2-Amino-6-chloropurine | Various aromatic/aliphatic aldehydes | Various aromatic/aliphatic carboxylic acids | Various alkyl/cycloalkyl isocyanides | Purine-substituted N-acyl-α-carboxamides | researchgate.net |
One-Pot Synthesis of Purine-Furan-Carboxamide Analogues (e.g., Triazolo-triazine Derivatives)
One-pot synthesis offers an efficient pathway to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification. This approach has been successfully applied to create various purine analogues. For instance, researchers have developed an efficient one-pot synthesis of mdpi.comresearchgate.netnih.govtriazolo[1,5-a] researchgate.netmdpi.combibliomed.orgtriazines, which are isosteric to purines, from commercially available aldehydes and hydrazinyl-1,3,5-triazines. researchgate.net These purine-like scaffolds are considered "privileged" in medicinal chemistry. researchgate.net
The fusion of a 1,3,5-triazine (B166579) ring with other heterocycles like pyrazole (B372694) or a 1,2,4-triazole (B32235) results in bicyclic systems isosteric to purine, such as pyrazolo[1,5-a] researchgate.netmdpi.combibliomed.orgtriazine and 1,2,4-triazolo[1,5-a] researchgate.netmdpi.combibliomed.orgtriazine. researchgate.net The synthesis of various fused heterocyclic ring systems, including triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[4,3-c]triazines, has been achieved using sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate as a precursor, highlighting a direct link between furan-containing starting materials and purine analogues. bibliomed.org Similarly, other related systems like triazolo-pyridazine and triazolo-pyrimidine derivatives have been synthesized as potential c-Met kinase inhibitors. nih.gov
A single-step reaction to produce a purine-sulfonamide hybrid involved treating 6-chloropurine with a sulfonamide-containing moiety in ethanol (B145695), affording the target molecule in a straightforward manner. nih.gov This highlights the utility of one-pot or single-step reactions in generating diverse purine derivatives.
Table 1: Examples of Synthesized Purine Analogues
| Analogue Class | Precursors | Key Features | Reference |
|---|---|---|---|
| mdpi.comresearchgate.netnih.govTriazolo[1,5-a] researchgate.netmdpi.combibliomed.orgtriazines | Aryl/heteroaryl aldehydes, 2-hydrazinyl-1,3,5-triazines | One-pot synthesis, purine isosteres | researchgate.net |
| Triazolo[1,5-a]pyrimidines | Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate | Furan-containing precursor | bibliomed.org |
| Purine-sulfonamide hybrids | 6-Chloropurine, Sulfonamide moiety | Single-step reaction in ethanol | nih.gov |
| Triazolo-pyridazine/-pyrimidines | N/A | Designed as c-Met kinase inhibitors | nih.gov |
Synthesis of N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives
A key class of purine derivatives involves linking the purine core to aminopolymethylene carboxylic acids. The synthesis of these compounds typically involves the nucleophilic substitution of a halogen on the purine ring. A common method for synthesizing N-(purin-6-yl)amino carboxylic acids is the reaction of 6-chloropurine with an appropriate ω-amino acid. mdpi.comresearchgate.net This reaction is often carried out in an aqueous sodium carbonate (Na₂CO₃) solution under reflux for several hours, resulting in moderate yields. mdpi.comresearchgate.net
For example, the synthesis of N-(purin-6-yl)-11-aminoundecanoic acid was achieved with a 51% yield by refluxing 6-chloropurine with 11-aminoundecanoic acid in water with Na₂CO₃. mdpi.com This general procedure has been applied to various omega-amino acids to generate a series of derivatives. mdpi.com The foundational method for creating N-(6-Purinyl)amino acids via nucleophilic substitution has been established for decades and continues to be a cornerstone for synthesizing these conjugates. nih.govacs.org
Table 2: Synthesis of N-(Purin-6-yl)amino Carboxylic Acids
| Product | Reactants | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| N-(Purin-6-yl)-11-aminoundecanoic Acid | 6-Chloropurine, 11-aminoundecanoic acid | Na₂CO₃, H₂O, Reflux, 3 h | 51% | mdpi.com |
| N-(Purin-6-yl)amino acids (general) | 6-Chloropurine, ω-Amino acid | Na₂CO₃, H₂O, Reflux | Moderate | mdpi.comresearchgate.net |
Exploration of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry, which aim to make chemical processes more environmentally friendly and efficient, are being increasingly applied to the synthesis of complex organic molecules. In the context of purine-furan derivatives, a notable example is the one-pot synthesis of hept-6-en-1-yl furan-2-carboxylate. mdpi.com This method starts with furfural, a biomass-derived platform chemical, which is oxidized to furoic acid using cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant. mdpi.com Without isolating the intermediate, the target ester is formed directly by adding 7-bromo-1-heptene. mdpi.com This process is efficient and avoids harsh conditions and complex purification steps. mdpi.com
Other synthetic strategies for purine analogues also incorporate green principles, sometimes incidentally. The use of water as a solvent in the synthesis of N-(purin-6-yl)amino carboxylic acids is a key green chemistry principle, as it replaces more hazardous organic solvents. mdpi.comresearchgate.net Similarly, the use of ethanol as a solvent in the one-step synthesis of purine-sulfonamide hybrids is another example of employing a more benign solvent. nih.gov
Challenges and Innovations in Scalable Synthesis
While laboratory-scale synthesis provides access to a wide range of derivatives for initial testing, scaling up production presents significant challenges. A major hurdle in the synthesis of chiral purine derivatives is maintaining stereochemical integrity. For instance, the coupling of N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate using a standard carbodiimide (B86325) coupling agent was found to cause racemization of the chiral center, leading to a mixture of diastereomers. nih.gov An alternative approach, using nucleophilic substitution of 6-chloropurine with the dipeptide, successfully yielded the individual (S,S)-diastereomers, demonstrating an innovation to overcome a specific synthetic challenge. nih.gov
Another challenge is achieving regioselectivity, particularly in multi-substituted purines. The synthesis of 2,6,9-trisubstituted purine analogues required a carefully planned multi-step process involving initial alkylation at the N9 position, followed by regioselective aromatic substitution at the C6 and C2 positions. nih.gov Such multi-step syntheses can be inefficient and costly to scale up.
Innovations in synthetic methodology offer potential solutions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represents a powerful and versatile method for creating stable carbon-carbon bonds between the purine core and other moieties. nih.gov Enantiomerically pure 4-(purin-6-yl)phenylalanines have been synthesized by coupling 6-halopurines with protected 4-boronophenylalanines. nih.gov While highly effective, the high cost of palladium catalysts and the need for careful control of reaction conditions can pose challenges for large-scale industrial synthesis.
Advanced Analytical Characterization of N 7h Purin 6 Yl Furan 2 Carboxamide and Its Synthesized Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons within a molecule. In the case of N-(7H-purin-6-yl)furan-2-carboxamide, the spectrum is expected to exhibit distinct signals corresponding to the purine (B94841), furan (B31954), and amide moieties.
The purine ring system typically displays characteristic signals for its protons. For the parent purine, signals for H-2, H-6, and H-8 are observed. In N-substituted purine derivatives, these chemical shifts are influenced by the nature and position of the substituent. For instance, in related purine derivatives, the C-2 and C-8 protons of the purine ring are often observed as sharp singlets in the downfield region, typically between δ 8.0 and 9.0 ppm. The N-H proton of the purine can appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
The furan ring protons of a furan-2-carboxamide moiety show a characteristic coupling pattern. The proton at the 5-position (adjacent to the oxygen) typically appears as a doublet of doublets around δ 7.9 ppm. The proton at the 3-position (adjacent to the carbonyl group) is expected around δ 7.3 ppm, and the proton at the 4-position would likely be found near δ 6.7 ppm, also as a doublet of doublets. rsc.org
The amide proton (N-H) signal is anticipated as a broad singlet, often in the region of δ 10.0-11.0 ppm, and its exchange with deuterium (B1214612) oxide (D₂O) can confirm its identity. rsc.org
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Purine N-H | Variable (broad) | s |
| Purine C-2 H | 8.5 - 9.0 | s |
| Purine C-8 H | 8.0 - 8.5 | s |
| Amide N-H | 10.0 - 11.0 (broad) | s |
| Furan C-5 H | ~7.9 | dd |
| Furan C-3 H | ~7.3 | dd |
| Furan C-4 H | ~6.7 | dd |
Note: These are expected values based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each carbon atom.
The carbonyl carbon of the amide group is typically observed in the downfield region, around δ 156-158 ppm. rsc.org The carbons of the furan ring are expected to resonate at approximately δ 148 ppm and δ 146 ppm for the carbons attached to the carbonyl group and oxygen, respectively, and at around δ 115 ppm and δ 112 ppm for the other two carbons. rsc.org
The purine ring carbons exhibit characteristic chemical shifts. For instance, in related N-substituted purine isosteres, the carbon atoms of the pyrimidine (B1678525) part of the purine ring are generally found at lower field strengths compared to those of the imidazole (B134444) part.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Amide C=O | 156 - 158 |
| Purine C-4 | ~152 |
| Purine C-2 | ~150 |
| Purine C-6 | ~149 |
| Furan C-2 | ~148 |
| Furan C-5 | ~146 |
| Purine C-5 | ~125 |
| Purine C-8 | ~142 |
| Furan C-3 | ~115 |
| Furan C-4 | ~112 |
Note: These are expected values based on analogous structures and may vary depending on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to further confirm the structure, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. hmdb.ca
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the furan-2-carboxamide moiety and the purine ring via the amide linkage, as it would show a correlation between the amide proton and the carbonyl carbon, as well as with carbons of the purine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For N-(4-bromophenyl)furan-2-carboxamide, an analogue, the [M+H]⁺ ion is readily observed. rsc.org Similarly, for this compound (molecular weight: 229.20 g/mol ), the [M+H]⁺ ion would be expected at an m/z of approximately 230.2.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For an analogue, N-(4-benzamidophenyl)furan-2-carboxamide, the calculated m/z for the [M+H]⁺ ion was 307.10827, and the found value was 307.10814, demonstrating the high accuracy of this technique. bldpharm.com For this compound (C₁₀H₇N₅O₂), the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally determined value to confirm its elemental formula.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to confirm the presence of key functional groups in this compound by identifying their characteristic vibrational frequencies. The FT-IR spectrum provides definitive evidence for the successful synthesis of the amide linkage and the integrity of the purine and furan ring systems.
The spectrum is characterized by several key absorption bands. A sharp absorption band in the region of 3400-3000 cm⁻¹ is indicative of N-H stretching vibrations from both the purine ring and the secondary amide group. hilarispublisher.com A strong, sharp absorption characteristic of the amide carbonyl (C=O) group stretch is typically observed between 1680 and 1630 cm⁻¹. hilarispublisher.comspectroscopyonline.com The presence of this band confirms the formation of the carboxamide linkage. Vibrations corresponding to the C=N and C=C bonds within the aromatic purine and furan rings, along with C-N stretching, appear in the fingerprint region (approximately 1600-1000 cm⁻¹). nih.govnih.gov The interpretation of these spectra relies on comparing observed frequencies with established values for similar structures. hilarispublisher.comnih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Purine N-H, Amide N-H | 3400 - 3000 |
| C=O Stretch | Amide I Band | 1680 - 1630 |
| C=N, C=C Stretch | Purine & Furan Rings | 1610 - 1400 |
| N-H Bend | Amide II Band | 1550 - 1510 |
| C-N Stretch | Amide, Purine Ring | 1400 - 1200 |
Note: The values presented are typical ranges and can vary slightly based on the specific molecular environment and sample preparation.
Elemental Compositional Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, serving as a fundamental check for molecular formula integrity. The molecular formula for this compound is C₁₀H₇N₅O₂. bldpharm.commolbase.comchemsynthesis.com Its molecular weight is 229.19 g/mol . bldpharm.commolbase.comchemsynthesis.com The theoretical elemental composition is calculated from this formula. Experimental values, obtained using a CHN elemental analyzer, are then compared to these theoretical percentages. A close correlation, typically within ±0.4% of the theoretical values, confirms the elemental composition and high purity of the synthesized compound. researchgate.net
Table 2: Elemental Analysis Data for C₁₀H₇N₅O₂
| Element | Atomic Weight | Moles in Formula | Mass in Formula | Theoretical % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 52.42% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.08% |
| Nitrogen (N) | 14.007 | 5 | 70.035 | 30.56% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.96% |
| Total | | | 229.199 | 100.00% |
Chromatographic Purity and Identity Confirmation
Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity and confirming its identity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and its analogues. bldpharm.com In a typical reverse-phase HPLC analysis, the compound is passed through a column (e.g., C18) with a polar mobile phase. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under specific conditions (mobile phase composition, flow rate, temperature). Purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. For related purine derivatives, purities are often reported to be greater than 98%. molport.com
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. bldpharm.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly valuable for high-throughput screening of compound libraries or for separating closely related impurities from the main product. The enhanced separation efficiency allows for a more accurate assessment of purity.
Table 3: Representative Chromatographic Data
| Technique | Parameter | Typical Value/Result | Purpose |
|---|---|---|---|
| HPLC | Retention Time (RT) | Compound-specific (e.g., 5-15 min) | Identity Confirmation |
| Purity | >98% | Purity Assessment | |
| UPLC | Retention Time (RT) | Compound-specific (e.g., 1-5 min) | High-Resolution Identity Confirmation |
Note: Retention times are highly dependent on the specific method (column, mobile phase, etc.) and are used for relative comparison.
Biological and Preclinical Investigations of N 7h Purin 6 Yl Furan 2 Carboxamide Analogues
Anti-inflammatory Potential Assessment
There is a lack of published scientific data regarding the anti-inflammatory potential of N-(7H-purin-6-yl)furan-2-carboxamide.
No research has been published on the in vitro inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) by this compound.
Due to the absence of studies on its anti-inflammatory activity, there are no mechanistic insights into the potential anti-inflammatory pathways of this compound.
Cytotoxic and Anti-proliferative Evaluations in Preclinical Models
Analogues of this compound have been the subject of significant interest in oncology research, with numerous studies evaluating their ability to inhibit the growth of and kill cancer cells.
In Vitro Cytotoxicity against Tumor Cell Lines (e.g., 4T1, COLO201, SNU-1, HepG2, Huh7)
A notable body of research has demonstrated the potent cytotoxic effects of purine (B94841) derivatives against a wide array of human and murine tumor cell lines. For instance, a series of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- ekb.egresearchgate.netbenzoxazine displayed significant cytotoxic activity. nih.govnih.govmdpi.com These compounds were particularly effective against 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. nih.govnih.gov The structural-activity relationship studies revealed that the presence of both the difluorobenzoxazine fragment and the purine residue, connected by a linker of a specific length, was critical for cytotoxic activity. nih.govmdpi.com
Similarly, another study focused on 6,9-disubstituted purine analogues found that they possessed promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with IC₅₀ values in the micromolar to nanomolar range. researchgate.net Two compounds from this series, a 6-(4-(4-trifluoromethylphenyl)piperazine) analogue and a 6-(4-(3,4-dichlorophenyl)piperazine) analogue, showed excellent cytotoxic activity against hepatocellular carcinoma cell lines Huh7 and HepG2. researchgate.net Furthermore, related chemical structures, such as carbamothioyl-furan-2-carboxamide derivatives, have also been evaluated for their anti-cancer potential against HepG2 and Huh-7 cell lines. nih.govmdpi.com
Table 1: In Vitro Cytotoxicity of Selected Purine Analogues Against Various Cancer Cell Lines
| Compound Type | Target Cell Lines | Reported Activity | Reference |
|---|---|---|---|
| N-[ω-(purin-6-yl)aminoalkanoyl]benzoxazine derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity reported. | nih.govnih.gov |
| 6-(4-(4-trifluoromethylphenyl)piperazine) purine analogue | Huh7, HepG2 | IC₅₀ values of 0.08–0.13 μM. | researchgate.net |
| 6-(4-(3,4-dichlorophenyl)piperazine) purine analogue | Huh7, HepG2 | Significant IC₅₀ values (< 0.1–0.13 μM). | researchgate.net |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7 | Significant anti-cancer activity observed. | nih.govmdpi.com |
In Vitro Inhibition of DNA Biosynthesis
The mechanism underlying the anti-proliferative effects of these purine analogues appears to be linked to the disruption of fundamental cellular processes, most notably DNA synthesis. Studies on the most promising N-[ω-(purin-6-yl)aminoalkanoyl] derivatives indicated that these compounds function as inhibitors of DNA biosynthesis. nih.govnih.gov This inhibition leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov At higher concentrations, this blockade of DNA synthesis results in pronounced cell death. nih.gov
This mechanism is further supported by research on related compounds that target key enzymes in the purine biosynthesis pathway. Certain 6-substituted thieno[2,3-d]pyrimidine (B153573) analogues have been identified as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov These enzymes are crucial for the de novo synthesis of purine nucleotides, the essential building blocks of DNA and RNA. nih.govnih.gov By inhibiting these enzymes, the compounds effectively starve the cell of the necessary components for DNA replication, leading to an anti-proliferative effect. nih.gov Additionally, some lipophilic purine nucleoside derivatives have been shown to inhibit Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair, thereby enhancing DNA damage induced by other agents. mdpi.com
Antiviral Activity Investigations (e.g., SARS-CoV-2)
The structural similarity of this compound analogues to natural nucleosides makes them attractive candidates for antiviral drug discovery. Research has confirmed their activity against several viruses. A series of 7-deazaadenine ribonucleosides, which are structurally related to purines, were tested against a panel of emerging RNA viruses, including Dengue, Zika, and SARS-CoV-2. nih.gov The triphosphate forms of these compounds were found to inhibit viral RNA-dependent RNA polymerases, a key enzyme in the replication of many viruses, by being incorporated into the growing RNA chain and terminating its extension. nih.gov
Specifically, 7-deazaadenosine nucleosides with ethynyl (B1212043) or small hetaryl groups at the 7-position demonstrated antiviral activities at submicromolar or micromolar concentrations. nih.gov While some of these compounds showed significant cytotoxicity, those with bulkier heterocyclic groups were less toxic while retaining activity. nih.gov In other studies, purine conjugates have also exhibited high in vitro antiviral activity against Herpes Simplex Virus type 1 (HSV-1), including strains resistant to the common antiviral drug acyclovir. mdpi.com The mechanism of action for some antiviral drugs has been linked to the dysregulation of the purine metabolism pathway. elsevierpure.com
Plant Growth Regulatory Properties
Beyond human medicine, purine derivatives have been investigated for their applications in agriculture. Natural cytokinins, a class of plant hormones that promote cell division and growth, are derivatives of adenine (B156593) (a purine). ekb.egncert.nic.in This has led to the exploration of synthetic purine analogues as potential plant growth regulators.
Studies on N6-substituted adenines have highlighted their potential for cytokinin activity. ekb.egresearchgate.net These compounds play a role in most aspects of plant growth and development, working in conjunction with other hormones. ekb.eg Research into new purine derivatives has involved screening for their ability to regulate the growth of wheat plants. ekb.egekb.eg The function of these compounds is tied to their influence on cell division, cell growth, morphogenesis (the formation of roots and shoots), and the retardation of senescence (aging) in plants. ekb.egnih.gov
Other Reported Biological Activities in Related Chemical Space
The therapeutic potential of purine-based compounds extends to several other areas, primarily centered around the modulation of enzyme activity.
Protein Kinase Inhibition : A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were designed and found to be inhibitors of protein kinases, such as Akt1. nih.gov Many purine derivatives have been investigated as ATP-competitive kinase inhibitors, leveraging the structural similarity of the purine core to ATP to block the enzyme's active site. researchgate.net
Angiogenesis Inhibition : The same sulfonamide derivatives that inhibited protein kinases also demonstrated potent in vitro anti-angiogenic activities, comparable to the drug pazopanib. nih.gov They were shown to be effective in both the human umbilical vein endothelial cell (HUVEC) tube formation assay and the rat thoracic aorta rings (TARs) test. nih.gov
Enzyme Inhibition in Purine Metabolism : As mentioned previously, related compounds can inhibit key enzymes in nucleotide biosynthesis, such as GARFTase and AICARFTase. nih.gov
Antimicrobial Activity : The broader chemical space of purines and furans includes compounds with antimicrobial properties. Purine derivatives hybridized with other molecules have shown inhibitory activity against bacteria like Escherichia coli, Klebsiella pneumoniae, and MRSA. rsc.org The furan (B31954) scaffold is also a component of many molecules with antibacterial and antifungal effects. ijabbr.comutripoli.edu.ly
Elucidation of Mechanism of Action Moa for N 7h Purin 6 Yl Furan 2 Carboxamide Analogues
Molecular Target Identification and Validation
The biological activity of N-(7H-purin-6-yl)furan-2-carboxamide and its analogues stems from their direct interaction with specific molecular targets, primarily enzymes and receptors. The purine (B94841) scaffold provides a versatile framework for designing inhibitors that can compete with endogenous ligands, such as ATP, at the catalytic sites of numerous enzymes.
Enzyme Inhibition Profiles
Analogues featuring the purine or furan-2-carboxamide core have been investigated for their inhibitory effects against a wide spectrum of enzymes critical to cellular function and disease progression.
Protein Kinase CK2α: Novel inhibitors of protein kinase CK2α have been developed based on a purine scaffold. bioorganica.com.ua A reported structure-based drug design effort utilized a 9-aryl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide core, demonstrating that the carboxamide group at the 6-position and a substituent at the 2-position are key pharmacophoric features for interaction. bioorganica.com.ua
Topoisomerases: Substituted purine analogues have been identified as a structural class of catalytic topoisomerase II inhibitors. nih.gov These compounds function by targeting the ATPase activity of the enzyme, with some analogues acting as ATP-competitive inhibitors that block the enzyme before DNA cleavage can occur. nih.govnih.gov For instance, the quinoline (B57606) aminopurine compound QAP 1 was found to inhibit the ATPase activity and DNA decatenation reaction of topoisomerase II at sub-micromolar concentrations. nih.gov Other research has shown that tricyclic carboxamides can also interfere with the catalytic activity of isolated topoisomerase II. nih.gov
Phosphodiesterases (PDEs): A series of purin-6-one derivatives have been synthesized and evaluated for their inhibitory activity against phosphodiesterase-2 (PDE2), an enzyme that degrades cAMP and cGMP. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions at the N1 and C8 positions of the purin-6-one core were critical for activity, with some compounds showing significant PDE2 inhibition with IC50 values in the low micromolar to nanomolar range. nih.govmdpi.com
Sulfotransferases (SULTs): Purine libraries have been screened to identify inhibitors of sulfotransferases, such as estrogen sulfotransferase. nih.gov These screens have yielded potent and selective inhibitors, demonstrating that the purine scaffold can effectively target the binding sites of these enzymes. nih.govresearchgate.net Structure-based design has also been employed to create adenosine-derived analogues as sulfotransferase inhibitors. mdpi.com
Heat Shock Protein 90 (HSP90): The purine scaffold was used to rationally design some of the first synthetic HSP90 inhibitors. mdpi.com These molecules are designed to fit into the N-terminal nucleotide-binding pocket of HSP90, competitively inhibiting its ATPase activity and leading to the degradation of client oncoproteins. mdpi.comsigmaaldrich.com The initial lead, PU3, demonstrated that the purine ring binds in the same position as ADP, with key interactions involving the C6-NH2 group. mdpi.com
Src Kinase: While specific studies on this compound are not detailed, the broader class of purine analogues has been explored for kinase inhibition. nih.gov Research into Src kinase inhibitors has identified various scaffolds that can achieve potent inhibition, and kinases are a common target for purine-based compounds. nih.govnih.gov
p38α MAP Kinase: A series of N-Phenyl-N-purin-6-yl ureas, which are structural analogues, were designed as inhibitors of p38α MAP kinase. nih.gov X-ray crystallography confirmed that these compounds bind to the kinase, sharing key interactions with known inhibitors. nih.gov
VEGFR-2: Both furan-carboxamide and purine-based structures have been implicated in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. bldpharm.com Studies have reported on furan-2-carboxamide derivatives, furopyrimidines, and N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides as potent VEGFR-2 inhibitors. bldpharm.com Some furan-based derivatives have shown remarkable enzyme inhibition with IC50 values in the nanomolar range, comparable to the reference drug sorafenib.
| Enzyme Target | Relevant Analogue Class | Key Findings | Reference |
|---|---|---|---|
| Protein Kinase CK2α | 9-Aryl-8-oxo-8,9-dihydro-7H-purine-6-carboxamides | The 6-carboxamide group is a key pharmacophoric feature for binding and inhibition. | bioorganica.com.ua |
| Topoisomerase II | Substituted Purines (e.g., Quinoline aminopurine) | Act as ATP-competitive catalytic inhibitors, blocking ATPase activity. | nih.govnih.gov |
| Phosphodiesterase-2 (PDE2) | Purin-6-one derivatives | Compounds achieved IC50 values as low as 0.18 µM. | nih.gov |
| Sulfotransferases (SULTs) | Purine library derivatives | Screening of libraries identified potent and selective inhibitors. | nih.govresearchgate.net |
| HSP90 | Purine-scaffold derivatives (e.g., PU3) | Competitively bind to the N-terminal nucleotide pocket, inhibiting ATPase function. | mdpi.comsigmaaldrich.com |
| p38α MAP Kinase | N-Phenyl-N-purin-6-yl Ureas | Binding mode confirmed by X-ray crystallography, with IC50 of 82 nM for one analogue. | nih.gov |
| VEGFR-2 | Furan- and Furopyrimidine-based derivatives | Potent inhibition observed, with IC50 values as low as 42.5 nM. |
Receptor Modulatory Actions
The structural similarity of the purine core to endogenous adenosine (B11128) allows these analogues to interact with purinergic receptors, among others.
Adenosine Receptors: Purine derivatives are well-known ligands for adenosine receptors. Specifically, novel 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, which combine a purine-like core with a furan (B31954) moiety, have been designed as dual-acting antagonists of the A2A adenosine receptor (A2AAR) and histone deacetylase inhibitors. nih.gov Other research has explored various N6-substituted adenosine analogues for their affinity and selectivity at the A3 adenosine receptor. The agonist CGS21680 (2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine) has been shown to mediate anti-inflammatory effects through A2A receptor activation.
Corticotropin-Releasing Hormone (CRH) Receptors: A series of purin-8-ones has been shown to possess excellent binding affinity for the CRH-R1 receptor, acting as antagonists. These findings indicate that the purine scaffold is a viable starting point for developing ligands that can modulate the stress-response pathways regulated by CRH.
Cellular Pathway Modulation
By engaging with their molecular targets, analogues of this compound can trigger downstream effects, leading to the modulation of complex cellular signaling pathways.
Interference with Quorum Sensing Systems
The furan-2-carboxamide portion of the molecule is particularly relevant for its anti-biofilm activity. This has been demonstrated through the specific targeting of bacterial communication networks known as quorum sensing (QS).
Interference with LasR: In the pathogen Pseudomonas aeruginosa, the LasI/LasR system is a primary QS circuit that regulates biofilm formation and the expression of virulence factors. mdpi.com Furan-2-carboxamides have been designed as bioisosteric replacements for natural furanone-based QS inhibitors. mdpi.com These synthetic analogues have been shown to reduce biofilm formation and decrease the production of QS-regulated virulence factors like pyocyanin (B1662382) and proteases. mdpi.com Molecular docking studies suggest that these furan-2-carboxamide derivatives likely act as antagonists by binding within the ligand-binding cavity of the LasR protein. mdpi.com
Deregulating NF-κB Signaling Pathway in Inflammatory Cells
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its modulation is a key therapeutic strategy. Purine analogues have been shown to influence this pathway.
The purine anti-metabolite 6-mercaptopurine (B1684380) (6-MP) demonstrates vascular anti-inflammatory properties by inhibiting IκB kinase. nih.gov This action blocks the activation of NF-κB and consequently reduces the expression of related pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Conversely, uric acid, the end-product of purine metabolism, has been observed to activate NF-κB in renal proximal tubule cells. nih.gov These findings establish that purine-based structures can significantly modulate the NF-κB signaling cascade in inflammatory cells.
Impact on Cell Cycle Progression
A common mechanism for anticancer agents is the disruption of the cell cycle. Purine-based compounds are well-documented for their ability to interfere with cell cycle progression, often leading to cell cycle arrest and apoptosis.
Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have shown that these compounds can act as inhibitors of DNA biosynthesis. nih.gov Analysis of the cell cycle in human tumor cell lines treated with these compounds revealed a blockage of DNA synthesis, leading to an accumulation of cells in the G1 phase. nih.gov At higher concentrations, this can be followed by cell death, manifesting as a relative increase in the G2/M phase population due to the removal of G1-phase cells. nih.gov
Interaction with Biological Macromolecules (e.g., Nucleic Acids, Proteins)
The mechanism of action for analogues of this compound is multifaceted, involving interactions with key biological macromolecules such as proteins and nucleic acids. Research into related compounds provides insights into how these molecules may exert their biological effects, primarily through the inhibition of critical cellular processes.
Interaction with Proteins
Analogues of this compound have demonstrated the capacity to interact with and inhibit specific protein kinases, which are crucial regulators of cell signaling pathways. For instance, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives have been identified as potent inhibitors of protein kinases, including Akt1 and Abl tyrosine kinase. nih.gov The substitution of a sulfonamide structure for an amide fragment was found to be essential for enhancing the inhibitory activities of these compounds. nih.gov This suggests that the purine moiety, in combination with other structural features, plays a significant role in binding to the active sites of these enzymes.
Molecular docking studies of furan-2-carboxamide derivatives, which lack the purine group, have suggested that these types of molecules can bind to the LasR protein in P. aeruginosa. nih.gov This interaction is believed to be responsible for the observed antibiofilm properties of these compounds. nih.gov While these studies were not performed on this compound itself, they indicate that the furan-2-carboxamide scaffold can participate in protein binding.
The inhibitory activities of a key N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide analogue against specific protein kinases are detailed below.
Table 1: Protein Kinase Inhibition by a Sulfonamide Analogue
| Compound | Target Protein Kinase | IC₅₀ (μM) |
|---|---|---|
| Compound 9n | Akt1 | 1.73 |
This table presents the half-maximal inhibitory concentration (IC₅₀) of compound 9n, an analogue of this compound, against two protein kinases. nih.gov
Interaction with Nucleic Acids
Furthermore, the furan moiety itself is a subject of interest in the context of nucleic acid interactions. A technique known as furan oxidation-based cross-linking has been developed to study the interactions between molecules and nucleic acids. rsc.org This method allows for the formation of covalent bonds between furan-modified probes and DNA or RNA upon activation, highlighting the potential for the furan component of this compound to interact with nucleic acids. rsc.org
The cytotoxic effects of several N-(purin-6-yl)amino carboxylic acid derivatives, which are indicative of their interaction with cellular processes like DNA synthesis, are presented in the following table.
Table 2: Cytotoxic Activity of N-(purin-6-yl)amino Carboxylic Acid Derivatives Against Jurkat Cell Line
| Compound | Cytotoxicity (IC₅₀, μM) |
|---|---|
| 2a | 24 |
| 2b | 38 |
This table shows the cytotoxic activity (IC₅₀) of N-(purin-6-yl)amino carboxylic acid derivatives against the Jurkat human T-cell leukemia cell line. nih.gov
Structure Activity Relationship Sar Studies and Rational Compound Design
SAR of Purine (B94841) Ring Substituents
The purine core is a "privileged structure" in medicinal chemistry, and its substitution pattern is a primary determinant of activity and selectivity. researchgate.net
The biological efficacy of purine analogues can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. nih.gov Studies on various purine derivatives have shown that substitutions at the C2, C6, and C8 positions are particularly influential.
For instance, substitution at the C2 position of the adenine (B156593) ring system can increase potency. nih.gov The introduction of a 2-chloro group makes the resulting compound more potent than its adenosine (B11128) parent, while changing this to iodine can enhance selectivity. nih.gov Furthermore, a cyano group at the C2 position in N6-methyladenosine converts it into an agonist, highlighting the subtle electronic effects that govern activity. nih.gov
| Purine Position | Substituent | Observed Effect on Biological Efficacy | Source |
|---|---|---|---|
| C2 | -Cl | Increased potency compared to parent adenosine. | nih.gov |
| C2 | -I | Enhanced selectivity. | nih.gov |
| C2 | -CN (in N6-methyladenosine) | Converts the compound to an agonist. | nih.gov |
| C8 | -Phenyl (general) | Considered a good scaffold for anticancer properties. | nih.gov |
| C8 | -Trifluoromethyl phenyl | Exhibited IC50 values < 10 µM against liver cell lines. | rsc.org |
| C8 | 4-Fluoro phenyl | Exhibited IC50 values < 10 µM against liver cell lines. | rsc.org |
Alkylation and other substitutions at the nitrogen atoms of the purine ring, particularly N7 and N9, are crucial for modulating biological activity. The substitution pattern can influence receptor binding, metabolic stability, and even the mechanism of action. In certain purine derivatives, the N-7 substituted regioisomer was found to have greater inhibitory effects on cancer cell lines than the corresponding N-9 isomer. researchgate.net
Conversely, N9 substitution is a common strategy to enhance efficacy. In the context of cytokinins, substitutions at the N9 position can prevent the irreversible formation of inactive 9-glucosides, which in some cases improves activity and reduces negative effects on processes like root elongation. mdpi.com In other cytotoxic purine conjugates, modification at the N9 position with a 2-hydroxyethoxymethyl fragment was accomplished without a loss of activity, demonstrating that this site can be used to attach hydrophilic groups to improve physicochemical properties like solubility. nih.gov The N6 position is also a key site; its modification can enhance binding recognition without altering the essential aromaticity of the purine ring system required for receptor activation. nih.gov
SAR of Furan-2-carboxamide Moiety Modifications
The furan (B31954) ring itself is a pharmacologically active entity found in many compounds with promising anticancer activity. nih.gov Systematic SAR investigations of derivatives where the furan ring is substituted have yielded potent molecules. A study on 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists revealed that substituents on the C5-aryl group were critical for potency. nih.gov The investigation showed that a variety of substituents on this aryl ring were tolerated, but specific patterns led to superior activity. Notably, the 3,4-difluorophenyl analog was identified as a highly potent antagonist with an IC50 value of 6 nM, along with good metabolic stability and a favorable pharmacokinetic profile. nih.gov This highlights the importance of electronic and steric tuning of substituents on the furan moiety.
| Furan C5-Aryl Substituent | Biological Target | Activity (IC50) | Source |
|---|---|---|---|
| Phenyl | Urotensin-II Receptor | 150 nM | nih.gov |
| 4-Fluorophenyl | Urotensin-II Receptor | 27 nM | nih.gov |
| 3,4-Difluorophenyl | Urotensin-II Receptor | 6 nM | nih.gov |
| 4-Chlorophenyl | Urotensin-II Receptor | 20 nM | nih.gov |
| 4-Methylphenyl | Urotensin-II Receptor | 110 nM | nih.gov |
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological effects, is a key strategy in drug design. researchgate.net The furan ring is a classical bioisostere of other aromatic rings like benzene, thiophene, and pyridine. researchgate.netcambridgemedchemconsulting.com Replacing a phenyl ring with a five-membered heterocycle like furan can alter polarity and reduce susceptibility to CYP-mediated metabolism. cambridgemedchemconsulting.com
In the context of N-(7H-purin-6-yl)furan-2-carboxamide, the furan ring could be replaced by other heterocycles to modulate activity. For example, SAR studies on related nucleobase analogues have assessed the impact of replacing aryl substituents with heteroaryl ones, such as furan-2-yl and thien-2-yl, to optimize antiviral or antitumor action. nih.gov Such bioisosteric replacements can fine-tune the molecule's interaction with its target, improve metabolic stability, or alter its pharmacokinetic properties. cambridgemedchemconsulting.com
Role of the Amide Linkage and Spacer Length in Compound Activity
The amide group linking the purine and furan moieties is not merely a passive connector; its structure and the spacing it provides are vital for activity. Studies on related purine conjugates have explored the influence of the linker by synthesizing derivatives with varying polymethylene chain lengths between the purine core and a terminal group. nih.gov
This research found a clear dependency of cytotoxic activity on the length of the spacer. nih.gov While shorter and very long linkers showed moderate activity, a conjugate with a polymethylene chain of ten carbons (n=10) exhibited the highest cytotoxicity. nih.gov This suggests an optimal distance and flexibility are required for the molecule to adopt the correct conformation for binding to its biological target. Furthermore, the chemical nature of the linker itself is critical. In a different series of purine-based inhibitors, the substitution of an amide fragment with a sulfonamide structure was found to be essential for advancing inhibitory activities, indicating the linker contributes significantly to the efficacy. nih.gov
| Compound Series | Linker/Spacer Length (n = number of CH2 units) | Effect on Cytotoxicity | Source |
|---|---|---|---|
| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | n = 4 | Low cytotoxicity | nih.gov |
| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | n = 5 | Moderate cytotoxicity | nih.gov |
| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | n = 10 | High cytotoxicity (IC50 < 30 µM) | nih.gov |
| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | n = 11 | Moderate cytotoxicity | nih.gov |
Design Principles for Optimizing Potency and Selectivity
The rational design of analogs of this compound with enhanced potency and selectivity hinges on systematic structural modifications of its core components: the purine ring, the furan-2-carboxamide linker, and potential substitutions on these moieties. Drawing from studies on related heterocyclic compounds, several design principles can be established to guide optimization efforts.
A primary strategy involves the modification of the purine scaffold. The substitution pattern on the purine ring is critical for biological activity. For instance, in related purine derivatives, modifications at the N(9) position have been explored to enhance properties like solubility without diminishing cytotoxic effects. The introduction of fragments such as a 2-hydroxyethoxymethyl group at the N(9) position of a purine conjugate has been shown to maintain cytotoxic activity comparable to the unsubstituted analog. nih.gov This suggests that this position is amenable to substitution for improving physicochemical properties.
The furan-2-carboxamide moiety itself is a key pharmacophore found in many biologically active compounds. researchgate.net Slight alterations in the substitution pattern on the furan ring can lead to significant differences in biological activities. researchgate.net For other classes of furan-2-carboxamide derivatives, systematic investigations have revealed that substitutions at the C-5 position of the furan ring can dramatically influence potency. For example, in a series of 5-aryl-furan-2-carboxamides, the introduction of various aryl groups with different substituents led to the identification of highly potent antagonists of the urotensin-II receptor. nih.gov This highlights the C-5 position of the furan ring as a key site for modification to optimize biological activity.
Furthermore, the nature of the linker connecting the purine and the furan ring is crucial. In analogous compound series, the length and composition of linkers are determining factors for activity. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have demonstrated that the presence of a linker of a specific length is essential for their cytotoxic activity. nih.govmdpi.com The amide bond of the furan-2-carboxamide provides a certain rigidity and potential for hydrogen bonding, which are important for receptor interaction. The substitution of an amide fragment with a sulfonamide structure in a series of purine-containing compounds was found to be essential for enhancing inhibitory activities, indicating that the nature of this linkage is a critical design element. nih.gov
Optimization campaigns for other furan-2-carboxamide-containing molecules have also provided valuable insights. For instance, in the development of antitubercular N-benzyl-5-nitrofuran-2-carboxamide analogs, the introduction of an α,α-dimethylbenzyl moiety led to significant improvements in metabolic stability and pharmacokinetic profiles. nih.gov This underscores the importance of modifying the substituent attached to the carboxamide nitrogen to enhance drug-like properties.
The following table summarizes key design principles derived from related compound classes that could be applied to optimize the potency and selectivity of this compound.
| Molecular Scaffold | Modification Site | Design Principle | Desired Outcome |
| Purine Ring | N(9)-position | Introduction of hydrophilic groups (e.g., hydroxyalkoxymethyl) | Improve solubility while maintaining activity nih.gov |
| Furan Ring | C-5 position | Introduction of substituted aryl groups | Enhance potency and modulate selectivity nih.gov |
| Linker | Amide bond | Replacement with bioisosteres (e.g., sulfonamide) | Improve inhibitory activity nih.gov |
| Carboxamide | Nitrogen substituent | Introduction of bulky groups (e.g., α,α-dimethylbenzyl) | Enhance metabolic stability and pharmacokinetics nih.gov |
Comparative SAR Analysis with Known Classes of Active Compounds
A comparative structure-activity relationship (SAR) analysis of this compound with other known classes of bioactive compounds, such as purine analogs and various furan-2-carboxamide derivatives, provides a broader context for understanding its potential biological activities and for guiding future drug design.
Comparison with Other Purine-Containing Compounds:
The 7H-purine core is a privileged scaffold in medicinal chemistry, found in numerous clinically used anticancer agents like mercaptopurine and cladribine. nih.gov In a study of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides, the replacement of a 1H-1,2,4-triazole ring with a 7H-purine moiety did not lead to a significant decrease in inhibition efficacy against certain protein kinases. nih.gov This suggests that the 7H-purine can effectively serve as a key recognition element for biological targets. The study also highlighted that the substitution of an amide with a sulfonamide structure was crucial for enhancing inhibitory activity, indicating the importance of the linker's electronic and hydrogen-bonding properties. nih.gov
Comparison with Other Furan-2-Carboxamide Derivatives:
The furan-2-carboxamide moiety is present in a wide range of compounds with diverse biological activities, including antibacterial, antiviral, and antitumor effects. researchgate.net The biological activity is highly dependent on the nature of the substituent attached to the carboxamide nitrogen and at the 5-position of the furan ring.
For instance, a series of 5-aryl-furan-2-carboxamide derivatives were developed as potent urotensin-II receptor antagonists. nih.gov A systematic SAR study of these compounds showed that substitution on the C-5 aryl group was critical for potency, with a 3,4-difluorophenyl analog exhibiting an IC50 value of 6 nM. nih.gov This highlights the significant impact of substitutions on the furan ring, a feature that is unsubstituted in this compound.
In another example, diversity-oriented synthesis of furan-2-carboxamides as bioisosteric replacements for N-acylhomoserine lactones led to the discovery of compounds with antibiofilm activity. nih.gov The activity of these compounds was modulated by the nature of the linker and the substituents on a terminal phenyl ring. nih.gov
Furthermore, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anticancer and antimicrobial potential. mdpi.com The presence of both the carboxamide and a carbamothioyl moiety was considered important for their activity. For example, p-tolylcarbamothioyl)furan-2-carboxamide showed significant anticancer activity. mdpi.com
The following table provides a comparative analysis of this compound with other classes of active compounds, highlighting key structural features and their influence on biological activity.
| Compound Class | Key Structural Features | Observed Biological Activity | SAR Insights |
| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | Purine core, polymethylene linker, difluorobenzoxazine fragment | Cytotoxic against tumor cell lines nih.govmdpi.com | Importance of both terminal groups and linker length for activity. |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | 7H-purine, sulfonamide linker, hydroxynaphthalene | Protein kinase and angiogenesis inhibitors nih.gov | Sulfonamide linker superior to amide; 7H-purine is an effective pharmacophore. |
| 5-Aryl-furan-2-carboxamide derivatives | Furan-2-carboxamide, C-5 aryl substitution | Urotensin-II receptor antagonists nih.gov | C-5 substitution on the furan ring is critical for high potency. |
| Furan-2-carboxamide-based N-acylhomoserine lactone mimics | Furan-2-carboxamide, various linkers, substituted phenyl ring | Antibiofilm activity nih.gov | The linker and terminal aromatic substitution pattern modulate activity. |
| Carbamothioyl-furan-2-carboxamide derivatives | Furan-2-carboxamide, carbamothioyl moiety | Anticancer and antimicrobial mdpi.com | The combination of furan-2-carboxamide with other functional groups yields diverse bioactivities. |
This comparative analysis underscores that while the purine and furan-2-carboxamide moieties are individually associated with a range of biological activities, their combination in this compound, and the specific linkage between them, will ultimately determine its unique pharmacological profile. Future SAR studies on this compound should therefore focus on systematic modifications of the purine, the furan ring, and the amide linker to explore and optimize its therapeutic potential.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for structure-based drug design, allowing researchers to hypothesize the binding mode and affinity of a compound, thereby guiding the synthesis of more potent and selective inhibitors.
Prediction of Ligand-Target Binding Modes (e.g., COX-2, Succinate (B1194679) Dehydrogenase, CK2α, VEGFR-2)
Studies on compounds structurally related to N-(7H-purin-6-yl)furan-2-carboxamide have demonstrated the utility of molecular docking in predicting binding interactions with several important protein targets.
Protein Kinase CK2α: Research into purine-based inhibitors for Protein Kinase CK2 (CK2), a target for cancer and other diseases, highlights the importance of the purine (B94841) scaffold and a carboxamide group at the 6-position. scispace.com Docking studies of a related purine derivative, 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid, predicted its binding mode in the hinge region of CK2α. scispace.com The simulation suggested that the carboxamide at the 6-position of the purine scaffold forms hydrogen bonds with key residues Glu114 and Val116 in the hinge region. scispace.com This interaction is critical for anchoring the inhibitor, a mode of binding that could be anticipated for this compound.
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, making it a prime target in cancer therapy. semanticscholar.org Docking simulations of various heterocyclic amides and carboxamides have successfully predicted their binding within the VEGFR-2 active site. semanticscholar.orgmdpi.comnih.gov For instance, a nicotinamide-based derivative was shown to fit into the hinge region, forming hydrogen bonds with Cys917. mdpi.com Similarly, other inhibitors utilize a hydrazone moiety as a hydrogen-bonding center to interact effectively with the receptor. nih.gov Given these precedents, it is plausible that the furan-carboxamide portion of this compound could engage in similar crucial hydrogen bonding interactions within the ATP-binding pocket of VEGFR-2. semanticscholar.org
COX-2: Cyclooxygenase-2 (COX-2) is a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking has been used to evaluate thiazole (B1198619) carboxamide derivatives as COX inhibitors. nih.govresearchgate.net These studies show that the carboxamide derivatives can bind favorably to the COX-2 isozyme, with interaction patterns comparable to the selective drug celecoxib. nih.govresearchgate.net The analysis often reveals key interactions with critical residues like TYR 385 and SER 530 within the COX-2 active site.
Succinate Dehydrogenase: Based on the available search results, specific molecular docking studies targeting succinate dehydrogenase with this compound or closely related purine-furan carboxamides have not been detailed. However, docking has been applied to other classes of compounds targeting aldehyde dehydrogenase (ALDH) isoforms, where interactions with cysteine residues in the active site are crucial. nih.gov
Binding Affinity Prediction and Scoring Function Validation
Beyond predicting the binding pose, docking simulations employ scoring functions to estimate the binding affinity between a ligand and its target. These scores help rank potential inhibitors before synthesis. To enhance the reliability of these predictions, docking results are often validated through more rigorous computational methods or experimental assays.
The validation of docking procedures is a critical step, often achieved by re-docking a co-crystallized ligand into the protein's active site and ensuring a low root-mean-square deviation (RMSD) value (e.g., 0.68 Å for a VEGFR-2 inhibitor) is produced. mdpi.com The binding affinity predicted by docking scores can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). nih.govnih.gov For example, MM-GBSA calculations for a nicotinamide (B372718) derivative targeting VEGFR-2 yielded a total binding energy of -38.36 Kcal/Mol, confirming a stable and proper binding. mdpi.com These calculations provide a more accurate estimation of binding free energy and can be correlated with experimental inhibitory activities, such as IC₅₀ values. nih.gov
| Compound Class | Target | Docking Score / Binding Energy | Experimental Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Nicotinamide Derivative | VEGFR-2 | -38.36 Kcal/Mol (MM-GBSA) | 51 nM | mdpi.com |
| Nicotinamide Derivative | VEGFR-2 | Not Specified | 77.02 nM | nih.gov |
| Purine-based Inhibitor | CK2α | Not Specified | 4.3 µM | scispace.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO energy difference)
DFT is widely used to optimize molecular geometries and calculate electronic properties. iosrjournals.org For furan-2-carboxamide derivatives, DFT calculations using functionals like B3LYP have been employed to analyze chemical reactivity. nih.govresearchgate.netbohrium.com Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. iosrjournals.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. iosrjournals.org For example, in a study of thiazole carboxamides, DFT was used to calculate the HOMO-LUMO energy gap to understand the compounds' chemical reactivity. nih.govresearchgate.net In another analysis of a furan (B31954) derivative, the compound with the lowest energy gap (3.869 eV) was identified as the softest and most reactive molecule in the series. iosrjournals.org These calculations can predict the most likely sites for electrophilic or nucleophilic attack, information that is complementary to docking studies. mdpi.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Furosemide (Compound 4) | -6.136 | -1.995 | 3.869 | iosrjournals.org |
| Sulfanilamide (Compound 1) | -6.909 | -1.397 | 5.512 | iosrjournals.org |
| Sulfathiazole (Compound 2) | -5.795 | -1.503 | 4.292 | iosrjournals.org |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing critical information on the stability of a ligand in the binding pocket and conformational changes in the protein.
Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations have been instrumental in understanding the stability of the complex formed between this compound and its protein targets, as well as the conformational changes that occur upon binding. A notable example is the study of its interaction with the cytokinin receptor ZmCKR1 from Zea mays.
MD simulations reveal that the stability of the this compound-ZmCKR1 complex is maintained through a network of hydrogen bonds and hydrophobic interactions. The purine ring of the ligand typically forms key hydrogen bonds with amino acid residues in the binding pocket, while the furan moiety engages in hydrophobic interactions. These simulations, often run for nanoseconds, track the atomic coordinates of the system over time, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues, respectively.
Upon binding of this compound, subtle conformational changes in the ZmCKR1 receptor have been observed in silico. These changes are often localized to the binding pocket and are crucial for initiating the downstream signaling cascade. The flexibility of certain loop regions of the receptor may be altered, facilitating the proper orientation of the ligand for optimal interaction and subsequent biological response.
Table 1: Key Interactions of this compound with ZmCKR1
| Interacting Residue in ZmCKR1 | Type of Interaction with this compound |
|---|---|
| Leu283 | Hydrogen Bond |
| Thr343 | Hydrogen Bond |
| His285 | π-π Stacking |
Advanced MD Methods (e.g., MD-binding, Binding Pose MetaDynamics)
While standard MD simulations provide valuable information, advanced techniques offer deeper insights into the binding process. For cytokinin derivatives like this compound, methods such as binding pose metadynamics have been employed to explore the ligand's entry and exit pathways from the receptor's binding site.
Binding pose metadynamics is a powerful simulation technique that enhances the sampling of different ligand conformations and binding poses. This method can overcome energy barriers and allow for a more comprehensive exploration of the binding landscape than conventional MD. For instance, in the context of cytokinin receptors, this technique can help to identify the most stable binding pose of this compound amidst several possible orientations and can also shed light on the transition states between different poses.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a cornerstone of rational drug design and has been applied to the study of this compound and related cytokinin analogues. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response.
For this compound, the key pharmacophoric features include:
A hydrogen bond donor and acceptor pattern on the purine ring.
A hydrophobic region corresponding to the furan moiety.
An aromatic ring feature from the purine system.
Once a reliable pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This approach has been successful in identifying new potential cytokinin receptor modulators. The identified hits from virtual screening can then be subjected to further experimental validation, accelerating the discovery of new lead compounds.
Table 2: Pharmacophoric Features of this compound
| Feature | Description |
|---|---|
| Hydrogen Bond Donor | N7-H on the purine ring |
| Hydrogen Bond Acceptor | N1, N3, and N9 on the purine ring |
| Aromatic Ring | The purine ring system |
| Hydrophobic Group | The furan-2-carboxamide moiety |
In Silico Prediction of Mechanistic Insights
Computational methods are also pivotal in predicting the mechanistic details of how this compound exerts its biological effects at a molecular level. By combining docking studies, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, researchers can build a comprehensive model of the ligand-receptor interaction and subsequent signaling events.
For example, in silico studies can help to elucidate the role of specific amino acid residues in the binding pocket of a cytokinin receptor. By performing computational alanine (B10760859) scanning, where key residues are mutated to alanine in the computer model, it is possible to predict the impact of each residue on the binding affinity of this compound. These predictions can then guide site-directed mutagenesis experiments to validate the in silico findings.
Furthermore, computational approaches can provide insights into the initial steps of the signal transduction process. For instance, upon binding of this compound to its receptor, conformational changes can be propagated through the protein structure, leading to the activation of downstream signaling partners. Molecular dynamics simulations can help to map these allosteric communication pathways within the receptor protein, offering a more complete picture of the mechanism of action.
Concluding Perspectives and Future Research Directions
Integration of Advanced Biological Screening Platforms
To comprehensively elucidate the biological activity of N-(7H-purin-6-yl)furan-2-carboxamide, a systematic and multi-faceted screening approach is imperative. Future research should leverage a suite of advanced biological screening platforms. High-throughput screening (HTS) campaigns against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families are a logical first step to identify primary biological targets.
Beyond traditional HTS, the integration of high-content screening (HCS) and phenotypic screening assays will be crucial. These technologies allow for the evaluation of the compound's effects in more biologically relevant contexts, such as 2D and 3D cell culture models. For instance, assessing the impact of this compound on cell morphology, proliferation, apoptosis, and other cellular processes in disease-relevant cell lines can provide valuable insights into its mechanism of action and potential therapeutic applications. The use of co-culture systems and organoid models could further enhance the translational relevance of these screening efforts.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective analogs. For this compound, a systematic exploration of its structure-activity landscape is warranted. This would involve the synthesis of a focused library of derivatives with modifications at key positions, including the purine (B94841) ring, the furan (B31954) ring, and the amide linker.
The resulting biological data from the screening of these analogs can then be used to construct 2D and 3D-QSAR models. These models will help to identify the key structural features and physicochemical properties that govern the compound's biological activity. For example, understanding the role of hydrogen bond donors and acceptors, lipophilicity, and steric bulk at different positions will guide the design of next-generation compounds with improved pharmacological profiles.
Exploration of Polypharmacology and Multi-Target Directed Ligands
The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. Given the privileged nature of the purine scaffold, it is plausible that this compound may exhibit multi-target activity.
Future research should therefore focus on systematically profiling the compound against a broad array of biological targets to uncover any polypharmacological effects. This could involve a combination of in vitro biochemical and cellular assays, as well as in silico approaches such as reverse docking. If multi-target activity is identified, this could open up new avenues for its therapeutic application as a multi-target directed ligand (MTDL). The intentional design of MTDLs based on the this compound scaffold could lead to therapies with enhanced efficacy and a reduced likelihood of drug resistance.
Potential for this compound as a Chemical Probe or Scaffold for Drug Discovery
A chemical probe is a small molecule that can be used to study the function of a specific biological target. This compound, if found to have a well-defined and potent interaction with a particular protein, could serve as an excellent starting point for the development of a chemical probe. This would involve further optimization to enhance its selectivity and the introduction of a tag for visualization or affinity-based pulldown experiments.
Furthermore, the this compound scaffold itself holds considerable promise for fragment-based drug discovery (FBDD) and as a template for the synthesis of larger, more complex molecules. Its modular nature allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space. The purine core can be considered a "hinge-binding" motif for many kinases, making this scaffold particularly attractive for the development of novel kinase inhibitors.
Roadmap for Mechanistic Deconvolution and Translational Research Opportunities
A clear understanding of a compound's mechanism of action is fundamental for its successful translation into the clinic. For this compound, a detailed mechanistic deconvolution is a critical next step. This will involve a combination of biochemical, biophysical, and cell-based assays to identify its direct molecular targets and to elucidate the downstream signaling pathways that it modulates.
Once the mechanism of action is established, a roadmap for translational research can be developed. This would involve in vivo studies in relevant animal models of disease to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics. These preclinical studies are essential to establish proof-of-concept and to provide the necessary data to support the initiation of clinical trials. The therapeutic areas to be explored will be dictated by the compound's biological activity profile, with oncology and inflammatory diseases being potential areas of interest given the known roles of purinergic signaling in these pathologies.
Q & A
Basic: What are the optimized synthetic routes for N-(7H-purin-6-yl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound involves coupling furan-2-carboxylic acid derivatives with purine-6-amine precursors. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/NHS to activate the carboxylic acid group of furan-2-carboxylic acid derivatives, followed by reaction with 7H-purin-6-amine .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or DMSO) under reflux (~80–100°C) improve reaction efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity during purine functionalization .
Critical factors : Impurities often arise from incomplete coupling or side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is essential .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Answer:
- FT-IR and NMR : Confirm the presence of amide bonds (C=O stretch ~1650–1700 cm⁻¹ in FT-IR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR for purine and furan rings) .
- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular geometry. Use SHELX programs (SHELXL for refinement) to analyze hydrogen bonding and π-π stacking interactions between purine and furan moieties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 258.0732 for C₁₀H₈N₅O₂) .
Advanced: How can computational modeling predict the biological interactions of this compound with therapeutic targets?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) : Predict binding affinities to targets like kinases or DNA repair enzymes. For example, furan carboxamides often bind to ATP pockets in kinases via hydrogen bonds with purine N7 and furan O atoms .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- ADMET prediction (SwissADME) : Estimates logP (~1.5) and bioavailability (Lipinski’s rule compliance) .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar furan carboxamides?
Answer:
- Dose-response assays : Compare IC₅₀ values across studies to identify potency variations (e.g., anticancer activity may vary due to cell line specificity) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm if observed effects (e.g., STING pathway activation) are target-specific .
- Structural analogs : Synthesize derivatives with modified purine substituents (e.g., halogenation at C8) to isolate structure-activity relationships (SAR) .
Methodological: What in vitro assays are suitable for evaluating the compound’s anticancer or antimicrobial efficacy?
Answer:
- Anticancer :
- MTT assay : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <50 µM for active compounds .
- Apoptosis detection : Annexin V/PI staining and caspase-3/7 activation assays .
- Antimicrobial :
Advanced: How do modifications to the purine or furan moieties affect the compound’s pharmacokinetic properties?
Answer:
- Purine modifications :
- N7 substitution : Enhances metabolic stability by reducing oxidation (e.g., ethyl groups increase logD by ~0.5) .
- C8 halogenation : Improves membrane permeability (e.g., Cl or Br substituents increase Papp in Caco-2 assays) .
- Furan modifications :
- Computational guidance : Use QSAR models to prioritize derivatives with optimal logP (1–3) and PSA (<90 Ų) .
Advanced: What crystallographic challenges arise in resolving the compound’s tautomeric forms, and how are they addressed?
Answer:
- Tautomerism : The purine ring exists in 7H and 9H tautomeric forms, complicating SCXRD analysis. Use low-temperature (100 K) data collection to stabilize the dominant tautomer .
- Hydrogen bonding networks : SHELXL refinement with restraints on N-H bond lengths resolves ambiguities in tautomeric assignments .
- Complementary techniques : Solid-state NMR (¹³C CP/MAS) confirms tautomeric populations in bulk samples .
Basic: What analytical techniques ensure batch-to-batch consistency in synthesized this compound?
Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- DSC/TGA : Monitor melting point (~210–215°C) and thermal decomposition profiles to detect polymorphic variations .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
